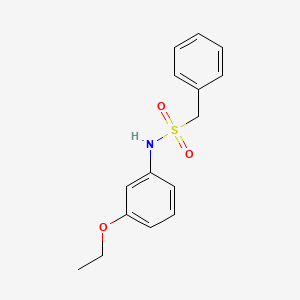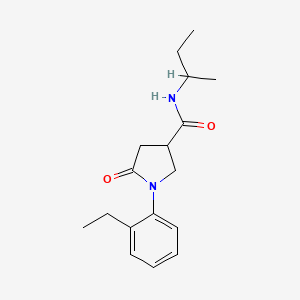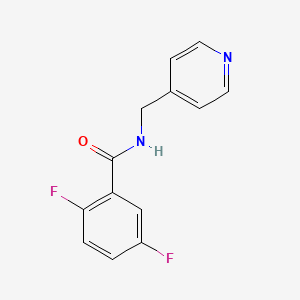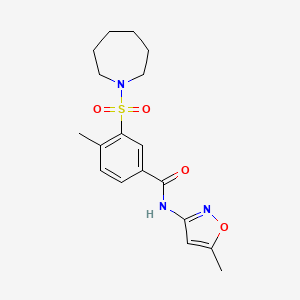![molecular formula C18H20N2O5 B4878584 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4878584.png)
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine, also known as MAFP, is a chemical compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MAFP has been found to have various biochemical and physiological effects, making it a valuable tool in studying the endocannabinoid system and its role in various biological processes.
Mecanismo De Acción
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine increases the levels of endocannabinoids, which then bind to cannabinoid receptors in the body. This binding leads to various physiological effects such as pain relief, appetite regulation, and mood modulation.
Biochemical and Physiological Effects:
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to pain relief, appetite regulation, and mood modulation. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been found to have anti-inflammatory properties and has been used to study the role of the endocannabinoid system in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of FAAH, making it a valuable tool for studying the endocannabinoid system. It has also been found to have low toxicity and high selectivity for FAAH, making it a safe and effective tool for scientific research. However, 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine in scientific research. One area of interest is the study of the role of the endocannabinoid system in various neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has also been used to study the role of the endocannabinoid system in addiction and substance abuse. Additionally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of FAAH than 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Métodos De Síntesis
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2-furoyl chloride to form 5-[(2-nitrophenoxy)methyl]-2-furoic acid. This intermediate is then reacted with 3-methylpiperidine in the presence of a coupling agent to yield 3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine.
Aplicaciones Científicas De Investigación
3-methyl-1-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperidine has been extensively used in scientific research to study the endocannabinoid system and its role in various biological processes. It has been found to be a potent inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. This increase in endocannabinoids has been linked to various physiological processes such as pain modulation, appetite regulation, and mood regulation.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-4-10-19(11-13)18(21)17-9-8-14(25-17)12-24-16-7-3-2-6-15(16)20(22)23/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSBANRDECFAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl){5-[(2-nitrophenoxy)methyl]furan-2-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![1-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4878550.png)

![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)


![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)

